N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a hydroxy-substituted isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)pyridine-3-sulfonamide.
Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
- N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
- N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-sulfonamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .
Properties
Molecular Formula |
C9H14N2O3S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-9(2,7-12)11-15(13,14)8-4-3-5-10-6-8/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
QWNFSTCKGGOQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.